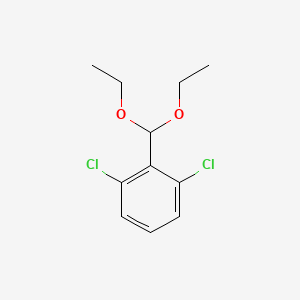
1,3-Dichloro-2-(diethoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-(diethoxymethyl)benzene is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a diethoxymethyl group is attached at the 2 position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(diethoxymethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the diethoxymethyl group. One common method is the chlorination of 2-(diethoxymethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2-(diethoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The diethoxymethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-(diethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2-(diethoxymethyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of a chlorine atom. This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which stabilizes the intermediate complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichlorobenzene: Lacks the diethoxymethyl group, making it less reactive in certain substitution reactions.
2,4-Dichloro-1-(diethoxymethyl)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
1,3-Dichloro-2-(diethoxymethyl)benzene is unique due to the presence of both chlorine atoms and the diethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
35364-85-3 |
|---|---|
Molekularformel |
C11H14Cl2O2 |
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
1,3-dichloro-2-(diethoxymethyl)benzene |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-14-11(15-4-2)10-8(12)6-5-7-9(10)13/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
AJZKBWSOBBTKRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=C(C=CC=C1Cl)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


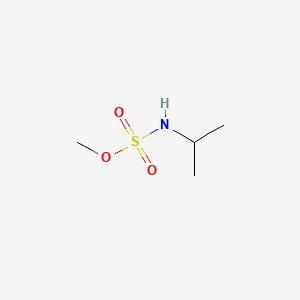
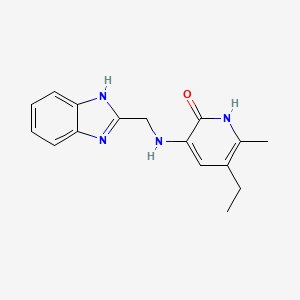
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
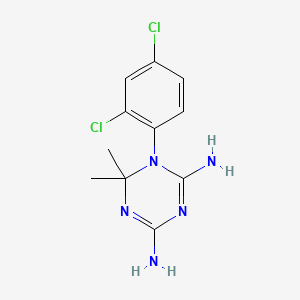
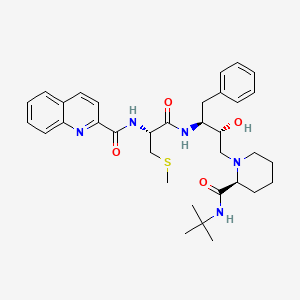
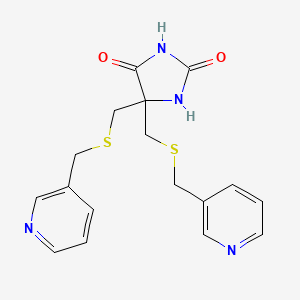
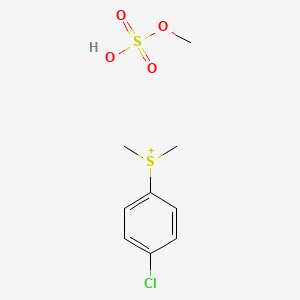
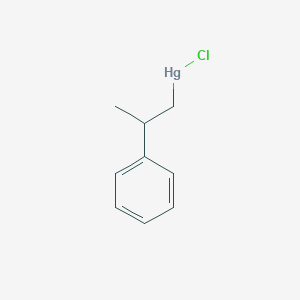
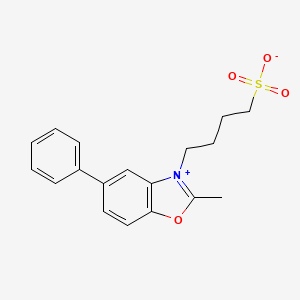
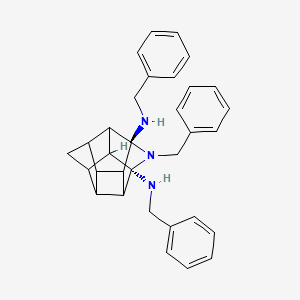
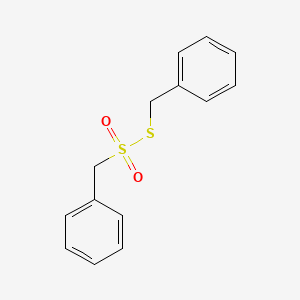
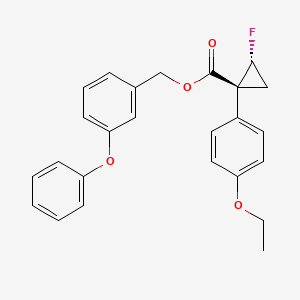
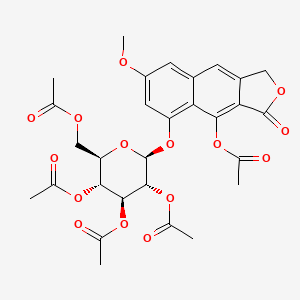
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
